1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene 1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 96308-26-8
VCID: VC7104457
InChI: InChI=1S/C9H8F3NO3/c1-6-4-7(13(14)15)2-3-8(6)16-5-9(10,11)12/h2-4H,5H2,1H3
SMILES: CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)(F)F
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.162

1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene

CAS No.: 96308-26-8

Cat. No.: VC7104457

Molecular Formula: C9H8F3NO3

Molecular Weight: 235.162

* For research use only. Not for human or veterinary use.

1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene - 96308-26-8

Specification

CAS No. 96308-26-8
Molecular Formula C9H8F3NO3
Molecular Weight 235.162
IUPAC Name 2-methyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Standard InChI InChI=1S/C9H8F3NO3/c1-6-4-7(13(14)15)2-3-8(6)16-5-9(10,11)12/h2-4H,5H2,1H3
Standard InChI Key DKPXOGKKLKMSFR-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with three distinct substituents:

  • Nitro group at the para position (C4),

  • Methyl group at the ortho position (C2),

  • Trifluoroethoxy group at the meta position (C1).

The trifluoroethoxy group, a strong electron-withdrawing moiety, significantly influences the ring’s electronic density. This is evident in the compound’s reactivity patterns, particularly in electrophilic aromatic substitution (EAS) reactions.

Physical Properties

PropertyValue
Molecular FormulaC₉H₈F₃NO₃
Molecular Weight235.162 g/mol
CAS Number96308-26-8
AppearanceCrystalline solid
SolubilityModerate in polar organic solvents (e.g., DMSO, acetone)

The nitro and trifluoroethoxy groups contribute to the compound’s moderate polarity, rendering it soluble in dimethyl sulfoxide (DMSO) and acetone but poorly soluble in water.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene involves two primary steps: nitration and etherification.

  • Nitration of 2-Methylphenol:

    • 2-Methylphenol undergoes nitration with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to yield 2-methyl-4-nitrophenol.

    • Reaction conditions are tightly controlled due to the exothermic nature of nitration.

  • Etherification with Trifluoroethylating Agent:

    • The phenolic hydroxyl group of 2-methyl-4-nitrophenol reacts with 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) in the presence of a base (e.g., K₂CO₃) to form the trifluoroethoxy derivative.

    • Continuous flow reactors are employed industrially to enhance safety and yield by optimizing temperature and mixing.

Industrial Optimization

Recent advancements in continuous flow chemistry have improved the scalability of this synthesis. For example, microreactors enable precise control over reaction parameters, reducing side products and increasing purity (>98%).

Chemical Reactivity and Applications

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro (-NO₂) and trifluoroethoxy (-OCF₃) groups direct incoming electrophiles to specific positions on the benzene ring:

  • Nitro group: Meta-directing,

  • Trifluoroethoxy group: Ortho/para-directing due to its -I (inductive) effect.

This duality results in preferential substitution at the remaining ortho and para positions relative to the methyl group. For instance, bromination occurs predominantly at the C5 position.

Pharmaceutical Intermediates

1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene is a precursor to triazolone compounds, which inhibit mPGES-1 (microsomal prostaglandin E synthase-1), a target for anti-inflammatory drugs. A 2013 patent (WO2013186692A1) describes its use in synthesizing derivatives with nanomolar inhibitory activity against mPGES-1 .

Agrochemical Applications

The compound’s nitro group facilitates reduction to amines, which are intermediates in herbicides and insecticides. For example, catalytic hydrogenation yields 2-methyl-4-amino-1-(trifluoroethoxy)benzene, a building block for sulfonylurea herbicides.

ParameterData
Acute Toxicity (LD50)Not established (research use only)
StabilityStable under inert atmosphere
Decomposition ProductsCO, NOₓ, HF (under pyrolysis)

The compound is labeled “For research use only” due to insufficient toxicological data. Handling requires PPE (gloves, goggles) and adequate ventilation to mitigate exposure to decomposition products.

Future Directions in Research

Medicinal Chemistry

Ongoing studies explore its utility in covalent inhibitor design, leveraging the trifluoroethoxy group’s ability to modulate drug-target binding kinetics. For instance, introducing fluorinated groups enhances blood-brain barrier permeability in CNS drug candidates .

Green Chemistry Innovations

Researchers are investigating solvent-free etherification methods using microwave irradiation to reduce waste and energy consumption. Preliminary results show 85% yield under microwave conditions versus 70% in traditional setups.

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